An In-depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic Acid
An In-depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-(N,N-Dimethylamino)phenylboronic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Properties
3-(N,N-Dimethylamino)phenylboronic acid is a versatile organic compound utilized in a variety of chemical transformations. Its physical and chemical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 178752-79-9 | [1][2][3] |
| Molecular Formula | C₈H₁₂BNO₂ | [1][2][3] |
| Molecular Weight | 165.00 g/mol | [1][3] |
| Appearance | Pale Green to Pale Grey Solid | [1][4] |
| Melting Point | 178-193 °C | [1][2] |
| Boiling Point (Predicted) | 344.0 ± 44.0 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [1][2] |
| pKa (Predicted) | 8.54 ± 0.10 | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [1][4] |
Synthesis Protocol
A common method for the synthesis of 3-(N,N-Dimethylamino)phenylboronic acid involves the lithiation of 3-bromo-N,N-dimethylaniline followed by reaction with a borate ester.[1][5]
Experimental Procedure:
-
Reaction Setup: Dissolve 3-bromo-N,N-dimethylaniline (2.50 mmol) in anhydrous tetrahydrofuran (THF, 8 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexane, 3.75 mmol) dropwise to the solution. Stir the reaction mixture at -78 °C for an additional 5 minutes after the addition is complete.
-
Borylation: To the reaction mixture, add trimethyl borate (10.0 mmol) and continue stirring at -78 °C for 1 hour.
-
Warming: Allow the reaction to slowly warm to -20 °C over a period of 20 minutes.
-
Quenching and Neutralization: Add 2 M hydrochloric acid (3 mL) to the reaction mixture and stir for 5 minutes. Subsequently, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of acetone and dichloromethane (1:1, v/v) as the eluent to yield 3-(N,N-Dimethylamino)phenylboronic acid.
Applications in Research and Development
3-(N,N-Dimethylamino)phenylboronic acid serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[6][7][8][9] In this reaction, the boronic acid couples with an organohalide in the presence of a palladium catalyst and a base.
A general representation of the Suzuki-Miyaura coupling reaction is depicted below.
Synthesis of Bioactive Molecules
3-(N,N-Dimethylamino)phenylboronic acid is a reactant in the synthesis of various protein effectors, including:
-
Modulators of survival motor neuron (SMN) protein : These compounds have potential applications in the treatment of spinal muscular atrophy.[1]
-
Glucokinase activators : These are of interest in the development of therapies for diabetes.[1]
-
Bacillus anthracis enoyl-ACP reductase inhibitors : These molecules are being investigated as potential antibacterial agents.[1]
Furthermore, phenylboronic acid derivatives are utilized in the development of glucose-sensitive drug delivery systems.[10][11] These systems can release therapeutic agents in response to changes in glucose concentration, offering a promising approach for diabetes management. The boronic acid moiety can form reversible covalent bonds with diols, such as those found in glucose.[10][11] This interaction can be exploited to create "smart" drug delivery vehicles that release their payload in a controlled manner.
Safety and Handling
3-(N,N-Dimethylamino)phenylboronic acid is classified as an irritant.[1][2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[2][12] It may cause skin, eye, and respiratory irritation.[13][14] Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[13]
References
- 1. 3-Dimethylaminophenylboronic acid | 178752-79-9 [m.chemicalbook.com]
- 2. [3-(Dimethylamino)phenyl]boronic acid | CAS#:178752-79-9 | Chemsrc [chemsrc.com]
- 3. 3-(N,N-Dimethylamino)phenylboronic Acid | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3-Dimethylaminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. canbipharm.com [canbipharm.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]
